Fmoc-(fmochmb)lys(boc)-OH
Description
Fmoc-(FmocHmb)Lys(Boc)-OH is a specialized lysine derivative used in peptide synthesis. Its structure includes three protective groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group.
- Boc (tert-butyloxycarbonyl) at the ε-amino group.
- FmocHmb (Fmoc-hydrazinobenzoic acid) as an additional modifying group on the lysine side chain .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJYVQFPXBQOZ-QLKFWGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H50N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Lysine Hydrochloride
The synthesis begins with lysine hydrochloride, where the ε-amino group is protected first. In a typical procedure:
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Boc Protection : Lysine hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 8–9) to form Nε-Boc-lysine.
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Esterification : The α-carboxylic acid is converted to an alkyl ester (e.g., ethyl or methyl) using thionyl chloride (SOCl₂) in anhydrous alcohol, yielding Nε-Boc-lysine-O-alkyl ester.
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Fmoc Protection : The α-amino group is reacted with Fmoc-Osu (N-hydroxysuccinimide active ester) in dioxane/water under basic conditions (pH 8–9), followed by extraction and crystallization.
Example Protocol (Adapted from):
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Step 1 : 18.3 g lysine hydrochloride is stirred with 100 mL ethanol and 12 mL SOCl₂ to form lysine ethyl ester.
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Step 2 : The ester is reacted with Boc₂O in sodium carbonate solution (pH 9) at 0–5°C for 4 hours.
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Step 3 : After Boc protection, 27 g Fmoc-Osu is added to the reaction mixture at pH 8–9. Ethyl acetate extraction and crystallization yield Fmoc-Lys(Boc)-OH with 80% purity.
One-Pot Reductive Alkylation and Protection
Reductive Benzylation and Methylation
A streamlined method reported by combines reductive benzylation and methylation in a single pot:
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Reductive Benzylation : Lysine is treated with benzaldehyde and sodium cyanoborohydride to form Nε-benzyl-lysine.
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Methylation : The intermediate undergoes reductive methylation with formaldehyde and sodium borohydride, introducing the Nε-methyl group.
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Boc Protection : The ε-methylamino group is protected with Boc₂O, followed by Fmoc-Osu coupling at the α-amino group.
Advantages :
Industrial-Scale Synthesis via Saponification
Acidolysis-Saponification Approach
A patent by details a scalable method for Fmoc-Lys(Mtt)-OH, adaptable for Boc protection:
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Alkylation : H-Lys-OEt (ethyl ester) is reacted with Boc-Cl in the presence of alkali to form Nε-Boc-lysine-OEt.
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Saponification : The ester is hydrolyzed using calcium hydroxide in a water/dioxane mixture, yielding Nε-Boc-lysine.
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Fmoc Coupling : Fmoc-Osu is added under basic conditions (pH 8–9), followed by extraction and crystallization.
Key Data :
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Boc Protection | Boc-Cl, NaOH | 0–5°C, 4 h | 92% | 95% |
| Saponification | Ca(OH)₂, H₂O/dioxane | 60°C, 2 h | 88% | 97% |
| Fmoc Coupling | Fmoc-Osu, Na₂CO₃ | RT, 6 h | 80% | 99.4% |
Enantioselective Synthesis Using Chiral Auxiliaries
William’s Oxazinone Method
A diastereoselective alkylation strategy employs William’s oxazinone to achieve enantiopure α-methyllysine derivatives:
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Oxazinone Formation : L-lysine is converted to a bicyclic oxazinone using p-toluenesulfonic acid.
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Alkylation : The oxazinone undergoes alkylation with methyl iodide, introducing the α-methyl group.
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Deprotection and Protection : The oxazinone is hydrolyzed, followed by sequential Boc and Fmoc protection.
Outcome :
Comparative Analysis of Methods
Yield and Purity Across Protocols
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Protection | Boc/Fmoc sequential | 75–80% | 98–99% | Industrial |
| One-Pot Reductive | Benzylation/methylation | 85–90% | >98% | Lab-scale |
| Saponification | Ca(OH)₂ hydrolysis | 80–88% | 99.4% | Industrial |
| Chiral Auxiliary | Oxazinone alkylation | 65–70% | >99% | Lab-scale |
Cost and Environmental Impact
Scientific Research Applications
Fmoc-(fmochmb)lys(boc)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biomedical Applications:
Material Science: The self-assembling properties of Fmoc-derivatized peptides make them useful in the development of hydrogels and other biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-(fmochmb)lys(boc)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups of lysine, respectively, allowing for selective reactions at other functional sites. During peptide synthesis, these protecting groups are sequentially removed to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Research Findings and Case Studies
Gelation Performance
- Boc-Lys(Cbz)-OH derivatives form thermoreversible gels in alcohols/toluene with fiber diameters < 100 nm. Solvent type dictates self-assembly drivers: hydrogen bonds dominate in toluene; π-π interactions in alcohols .
- Fmoc-Lys(Boc)-OH gels exhibit frequency-dependent viscosity loss, indicating shear-thinning behavior .
Aggregation Prevention
Stereochemical Impact
- Fmoc-D-Lys(Boc)-OH is critical for synthesizing D-configuration peptides (e.g., antimicrobial peptides with enhanced stability) .
Biological Activity
Fmoc-(fmochmb)lys(boc)-OH is a derivative of lysine, an essential amino acid, modified to enhance its utility in peptide synthesis. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in solid-phase peptide synthesis (SPPS). This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 166881-56-7
- Molecular Weight : 827 g/mol
- Molecular Formula : C₄₉H₅₀N₂O₁₀
Applications in Peptide Synthesis
This compound is primarily utilized as a building block in the synthesis of peptides. Its structure allows for selective coupling reactions, making it a versatile reagent in SPPS. The high purity levels (HPLC ≥ 99.0% and enantiomeric purity ≥ 99.8%) ensure that it can be reliably used in complex peptide constructs .
The biological activity of this compound is closely related to its incorporation into peptides, which can exhibit various biological functions depending on the sequence and structure of the resulting peptide. Key mechanisms include:
- Enzyme Inhibition : Peptides synthesized with this compound have been shown to inhibit specific enzymes, which can be crucial in therapeutic applications.
- Membrane Interaction : Certain peptides containing this lysine derivative demonstrate enhanced membrane-binding capabilities, impacting their bioactivity in cellular environments .
- Antimicrobial Activity : Some studies suggest that peptides containing modified lysines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Studies
- Peptide Analogues : Research involving analogues of ProTx-II, a venom-derived peptide, demonstrated that modifications with this compound improved binding affinity to sodium channels, enhancing their potential as pain therapeutics .
- Antimicrobial Peptides : A study explored the incorporation of this compound into antimicrobial peptides, revealing significant activity against Gram-positive bacteria while showing low toxicity to mammalian cells .
Data Table: Biological Activity Overview
Q & A
Q. What experimental conditions optimize microwave-assisted synthesis for this compound-containing peptides?
- Methodological Answer : Microwave protocols often use 20–50 W power, 50–75°C, and 5–15 min reaction times. For example, coupling this compound with Grubbs catalyst in DCM/DMF (9:1) at 100°C under microwaves improves cyclization efficiency. Post-reaction, hydrogenation (50 bar H₂, Rh(PPh₃)₃Cl) stabilizes intermediates .
Q. How do solubility challenges of this compound impact SPPS, and how can they be resolved?
- Methodological Answer : Limited solubility in DMF or DCM can hinder coupling. Solutions include:
- Co-Solvent Systems : Add 10% NMP (N-methylpyrrolidone) or DMSO to enhance solubility.
- Pre-Activation : Pre-activate the amino acid in a minimal solvent volume before resin addition.
- Temperature Control : Perform reactions at 25–30°C to balance solubility and stability .
Q. What analytical methods resolve contradictions in reported coupling efficiencies for this compound?
- Methodological Answer : Discrepancies in coupling yields (e.g., 70–95%) may stem from resin type or activator choice. Systematic validation using:
- HPLC-MS : Quantify unreacted amino groups via UV trace integration.
- Side-Chain Monitoring : Use orthogonal protecting groups (e.g., Mtt for lysine) to isolate coupling artifacts.
- Control Experiments : Compare DIPCDI/HOAt vs. HATU/DIEA activators for efficiency .
Data Contradiction Analysis
Q. Why do studies report varying stability of the FmocHmb group under acidic conditions?
- Methodological Answer : The FmocHmb group’s stability depends on acid concentration and resin linker. For example:
- TFA Sensitivity : FmocHmb may partially degrade during TFA cleavage (95% TFA, 2 h), necessitating shorter cleavage times (30–60 min) or scavengers (e.g., triisopropylsilane).
- Resin Compatibility : Use Wang or Rink amide resins instead of 2-chlorotrityl resins to minimize acid exposure during side-chain deprotection .
Q. How should researchers interpret conflicting data on this compound’s optical activity in different solvents?
- Methodological Answer : Optical rotation ([α]²⁰/D −12 ±1° in DMF) may vary in polar aprotic vs. protic solvents. Standardize measurements by:
- Solvent Selection : Use DMF or DCM for consistency.
- Concentration Control : Maintain 1% (w/v) to avoid aggregation artifacts.
- Temperature Calibration : Ensure measurements at 20°C ±1°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
